THYMOL-B-D-GLUCOPYRANOSIDE

Description

Overview of Phenolic Monoterpenes and their Glycosidic Conjugates in Natural Systems

Phenolic monoterpenes are a class of secondary metabolites found in various plants, characterized by a C10 hydrocarbon backbone derived from two isoprene (B109036) units and a hydroxyl group attached to a benzene (B151609) ring. nih.gov Thymol (B1683141), a well-known phenolic monoterpene, is a primary constituent of the essential oils from plants like thyme (Thymus vulgaris), oregano (Origanum species), and others. mpg.denih.govarabjchem.org

In plant systems, these aromatic compounds are often found not in their free (aglycone) form, but as glycosidic conjugates. wikipedia.org This means they are chemically bonded to a sugar molecule, most commonly glucose. wikipedia.org The formation of these glycosides is a deliberate biochemical strategy employed by plants. mdpi.com Glycosylation serves to convert volatile and often reactive phenolic compounds into non-volatile, more stable forms for storage within the plant's cells. researchgate.netresearchgate.net This process allows the plant to accumulate a reservoir of these compounds, which can be released by enzymatic hydrolysis when needed. researchgate.net

Significance of Glycosylation in Modulating Natural Product Properties and Biological Roles

Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a widespread and crucial modification of natural products in living organisms. numberanalytics.comnumberanalytics.commdpi.com This biochemical process significantly alters the physicochemical and biological properties of the parent compound, or aglycone. mdpi.comresearchgate.net

Key modulations due to glycosylation include:

Increased Water Solubility and Stability: The addition of a hydrophilic sugar molecule to a often hydrophobic aglycone, such as thymol, increases its water solubility. mdpi.comresearchgate.net This enhances its transportability and storage within the aqueous environment of the plant cell. researchgate.net Glycosylation also generally leads to a more stable molecular structure. mdpi.com

Modulated Biological Activity: Glycosylation can profoundly impact the biological activity of a natural product. mdpi.comnumberanalytics.com While the aglycone may be the active form, the glycoside can be considered a "pro-drug." Its activity is unleashed upon enzymatic cleavage of the glycosidic bond, which releases the aglycone. researchgate.netnih.gov This mechanism allows for targeted activation. For instance, thymol itself has potent antimicrobial properties, but its glycoside, thymol-β-D-glucopyranoside, requires hydrolysis by microbial β-glycosidase to exert its bactericidal effects. researchgate.netnih.govbg.ac.rs

Altered Pharmacokinetics: In animal systems, glycosylation can change how a compound is absorbed, distributed, metabolized, and excreted. numberanalytics.comresearchgate.net For example, thymol-β-D-glucopyranoside has been shown to be more resistant to absorption in the proximal gut compared to free thymol. researchgate.netnih.govacs.org This property is being explored as a means to deliver thymol to the lower gastrointestinal tract. researchgate.netnih.govnih.gov

| Property | Aglycone (e.g., Thymol) | Glycoside (e.g., Thymol-β-D-glucopyranoside) |

| Volatility | High | Low / Non-volatile |

| Water Solubility | Low | High |

| Stability | Less Stable | More Stable |

| Biological Activity | Often the active form | Inactive or differently active until hydrolyzed |

| Cellular Storage | Limited | Facilitated |

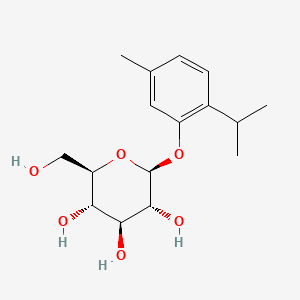

Structural Characteristics of THYMOL-B-D-GLUCOPYRANOSIDE within the Monoterpenoid Glycoside Class

Thymol-β-D-glucopyranoside belongs to the class of monocyclic monoterpene glycosides. benthamscience.com Its structure is composed of two key moieties:

The Aglycone: Thymol This is a phenolic monoterpene with the chemical name 2-isopropyl-5-methylphenol. nih.govnih.gov Its structure consists of a phenol (B47542) ring substituted with an isopropyl group and a methyl group.

The Glycone: β-D-glucopyranose This is the sugar component, specifically a six-membered ring form of glucose (a pyranose). The "β" designation refers to the stereochemistry at the anomeric carbon (C-1) of the glucose molecule, where the hydroxyl group is oriented in the same plane as the CH₂OH group.

These two units are linked by an O-glycosidic bond . This covalent bond forms between the anomeric carbon of the glucose molecule and the oxygen atom of the phenolic hydroxyl group of thymol. numberanalytics.comnumberanalytics.com

Interactive Data Table: Chemical Properties of Thymol-β-D-glucopyranoside

Academic Research Context and Scholarly Scope Pertaining to this compound

Academic research on thymol-β-D-glucopyranoside spans several scientific disciplines, primarily focusing on its synthesis, natural occurrence, and biological potential, particularly in animal science and microbiology.

Biotransformation and Synthesis: Researchers have investigated the ability of various biological systems, such as cultured plant cells of Eucalyptus perriniana and hairy roots of Polygonum multiflorum, to convert exogenous thymol into thymol-β-D-glucopyranoside. researchgate.netnih.gov This highlights the role of glycosyltransferase enzymes in this conversion. cdnsciencepub.com Improved chemical synthesis methods are also being developed to produce the compound for research, as commercial sources can be prohibitively expensive. researchgate.net

Prebiotic and Antimicrobial Research: A significant area of study revolves around its potential use as a prebiotic to reduce pathogenic bacteria in livestock. researchgate.netnih.gov The core hypothesis is that the glycoside form is more resistant to absorption in the upper gastrointestinal tract than free thymol, allowing it to reach the lower gut. nih.govacs.orgcapes.gov.br There, microbial enzymes (β-glycosidases) are expected to hydrolyze the molecule, releasing the active antimicrobial agent, thymol, in the region where pathogens like Campylobacter, Escherichia coli, and Salmonella colonize. researchgate.netnih.govbg.ac.rs

In vitro studies have confirmed that the bactericidal effects of thymol-β-D-glucopyranoside are dependent on the presence of β-glycosidase activity from intestinal microbes. researchgate.netnih.gov

In vivo studies in poultry and swine have yielded mixed results. While some studies showed reduced Campylobacter in the crops of broilers, others found little effect on pathogen loads in the swine gut, suggesting that the hydrolysis and absorption of the compound may still occur too rapidly in the proximal gut to deliver effective concentrations to the distal regions. nih.govnih.govtandfonline.com Further research is considered necessary to overcome these delivery challenges. nih.govtandfonline.com

Analytical Chemistry: The development of reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the simultaneous quantification of thymol and its glucoconjugates in various biological matrices (e.g., feed, gastrointestinal contents) is crucial for pharmacokinetic and metabolism studies. acs.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h4-6,8,12-20H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQGIQVSMCHAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874851 | |

| Record name | GLUCOPYRANOSIDE,2-IPR-5-ME PHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20772-23-0 | |

| Record name | GLUCOPYRANOSIDE,2-IPR-5-ME PHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phytochemical Investigations and Natural Occurrence of Thymol B D Glucopyranoside

Distribution and Identification of THYMOL-B-D-GLUCOPYRANOSIDE in Plant Species

Specific Botanical Sources and Chemotypes Exhibiting this compound Presence

Thymol-β-D-glucopyranoside, a glycoside of the phenolic monoterpene thymol (B1683141), has been identified in various plant species, primarily within the Lamiaceae family. Its presence is often associated with plants known to produce thymol as a major component of their essential oil.

Key botanical sources include:

Thyme (Thymus vulgaris L.): As a plant rich in thymol, Thymus vulgaris is a significant source of thymol-β-D-glucopyranoside. mdpi.comunlp.edu.ar The glycoside is considered a secondary metabolite, and its concentration can vary depending on the specific chemotype and environmental conditions. frontiersin.org

Oregano (Origanum vulgare L.): Various subspecies and chemotypes of oregano are known to produce thymol and its isomer, carvacrol. mdpi.comijrar.org Consequently, thymol-β-D-glucopyranoside can be found in oregano extracts, often alongside other phenolic glycosides. mdpi.comcabidigitallibrary.org

Eucalyptus perriniana : Cultured cells of Eucalyptus perriniana have demonstrated the ability to glycosylate thymol, producing thymol-β-D-glucopyranoside. unlp.edu.arresearchgate.net

Wild Bergamot (Monarda fistulosa ): This North American native plant is a known source of thymol and is used in traditional medicine. wikipedia.orgeattheplanet.org Phytochemical analyses have revealed the presence of various bioactive compounds, including monoterpene glycosides. researchgate.netnih.gov

It is important to note that the accumulation of thymol-β-D-glucopyranoside can be influenced by the plant's chemotype. For instance, in Thymus and Origanum species, there are distinct chemotypes that predominantly produce either thymol or carvacrol. mpg.de The thymol-rich chemotypes are the primary sources of thymol-β-D-glucopyranoside.

The following table summarizes the key botanical sources of Thymol-β-D-glucopyranoside:

Botanical Sources of Thymol-β-D-glucopyranoside| Plant Species | Family | Common Name |

|---|---|---|

| Thymus vulgaris L. | Lamiaceae | Thyme |

| Origanum vulgare L. | Lamiaceae | Oregano |

| Eucalyptus perriniana | Myrtaceae | Spinning Gum |

Co-occurrence with Other Glycosides and Free Aglycones within Plant Extracts

Plant extracts containing thymol-β-D-glucopyranoside are complex mixtures of various phytochemicals. This glycoside is typically found alongside its free aglycone, thymol, and other related compounds.

Co-occurring compounds include:

Free Aglycones: The most prominent free aglycone co-occurring with thymol-β-D-glucopyranoside is thymol itself. mnba-journal.com Its isomer, carvacrol , is also frequently present, particularly in plants like oregano. mdpi.com Other monoterpenes such as p-cymene and γ-terpinene , which are precursors in thymol biosynthesis, are also commonly found. mdpi.commpg.de

Other Glycosides: Plant extracts from species like Origanum vulgare contain a variety of flavonoid glycosides, including O-glycosides and C-glycosides. nih.govLuteolin-7-O-glucoside and rosmarinic acid are notable examples found in Monarda fistulosa and Origanum vulgare. mdpi.comresearchgate.net In some cases, more complex glycosides like 5-methyl-2-(1-methylethyl)phenyl 6-O-(β-D-glucopyranosyl)-β-D-glucopyranoside have been isolated from cultured plant cells fed with thymol. unlp.edu.arresearchgate.net

Other Phytochemicals: A broad spectrum of other secondary metabolites is often present. These include flavonoids (like apigenin (B1666066) and luteolin), tannins, saponins, and other terpenoids. mdpi.comnih.govplantsjournal.com The specific composition varies significantly between plant species and even different parts of the same plant.

The following table provides examples of compounds that co-occur with Thymol-β-D-glucopyranoside in plant extracts:

Co-occurring Compounds with Thymol-β-D-glucopyranoside| Compound Class | Specific Compound |

|---|---|

| Free Aglycones | Thymol, Carvacrol, p-Cymene, γ-Terpinene |

| Other Glycosides | Luteolin-7-O-glucoside, Rosmarinic acid |

| Flavonoids | Apigenin, Luteolin |

Biosynthetic Pathways Leading to this compound Formation in Plants

The formation of thymol-β-D-glucopyranoside in plants is a two-stage process. First, the aglycone, thymol, is synthesized. This is followed by a glycosylation step where a glucose molecule is attached to the thymol molecule.

Precursor Compounds and Enzymatic Steps in Thymol Biosynthesis

The biosynthesis of thymol, a phenolic monoterpene, originates from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. researchgate.netnih.gov

The key steps are:

Formation of Isoprene (B109036) Units: The MEP pathway produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govdb-thueringen.de

Synthesis of Geranyl Diphosphate (GPP): A prenyltransferase enzyme, geranyl diphosphate synthase (GDS), catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon compound, geranyl diphosphate (GPP), which is the universal precursor for monoterpenes. nih.govdb-thueringen.de

Cyclization to γ-Terpinene: The enzyme γ-terpinene synthase (TPS), a type of monoterpene synthase, cyclizes GPP to form γ-terpinene. researchgate.netpnas.org

Oxidation to Thymol: The final steps involve the oxidation of γ-terpinene. This process is mediated by cytochrome P450 monooxygenases (CYPs). researchgate.netpnas.org Specifically, enzymes like CYP71D178 are involved in the hydroxylation of γ-terpinene to produce thymol. researchgate.netnih.gov The pathway proceeds through unstable dienol and ketone intermediates, which then tautomerize to form the aromatic thymol. pnas.org

Glycosyltransferase-Mediated O-Glycosylation Mechanisms in this compound Synthesis

The final step in the formation of thymol-β-D-glucopyranoside is the attachment of a glucose molecule to the hydroxyl group of thymol. This process is known as O-glycosylation and is catalyzed by enzymes called UDP-dependent glycosyltransferases (UGTs) . mdpi.com

The mechanism involves:

Activation of Glucose: Glucose is activated by being attached to a nucleotide diphosphate, typically uridine (B1682114) diphosphate (UDP), to form UDP-glucose. This is an energy-requiring process.

Transfer of Glucose: A specific UGT then catalyzes the transfer of the glucose moiety from UDP-glucose to the hydroxyl group of the thymol acceptor molecule. mdpi.com This reaction forms a β-glycosidic bond, resulting in the formation of thymol-β-D-glucopyranoside.

While the specific UGTs responsible for thymol glycosylation in many plants have not been fully characterized, the general mechanism of UGT-mediated glycosylation is well-established for a wide range of plant secondary metabolites. mdpi.comfrontiersin.org These enzymes often exhibit substrate promiscuity, meaning they can act on a variety of acceptor molecules.

Regulatory Aspects of Glycoside Accumulation in Plant Tissues

The accumulation of thymol-β-D-glucopyranoside in plant tissues is a regulated process influenced by several factors at the genetic and physiological levels.

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes, such as terpene synthases and cytochrome P450s, is a key control point. areeo.ac.ir Studies have shown that the transcript levels of these genes can vary between different plant tissues, with higher expression often found in specialized structures like glandular trichomes where essential oils are produced and stored. db-thueringen.deareeo.ac.ir For example, in thyme, the expression of genes involved in thymol biosynthesis is higher in flowers than in leaves, correlating with a higher essential oil content in the flowers. areeo.ac.ir

Hormonal Regulation: Plant hormones, such as methyl jasmonate (MeJA), can act as elicitors, stimulating the expression of biosynthetic genes and leading to increased production of secondary metabolites, including thymol. nih.gov Application of MeJA to thyme plants has been shown to increase the expression of genes like TPS2 and CYP71D178, resulting in higher levels of thymol. nih.gov

Environmental Factors: Abiotic stresses, such as drought, can also influence the accumulation of these compounds. frontiersin.org Hormones like abscisic acid (ABA), which are involved in stress responses, can modulate the expression of biosynthetic genes and affect the production of terpenoids. frontiersin.org Light quality is another environmental factor that can impact the biosynthesis of thymol and related compounds.

Subcellular Sequestration: Glycosylation itself is a regulatory mechanism. The addition of a sugar moiety increases the water solubility and stability of thymol, allowing it to be stored in the vacuole of the plant cell. mdpi.com This prevents potential toxicity of the free aglycone to the plant's own cells and separates it from the enzymes that could further metabolize it. The release of the active thymol can then be controlled by the activity of β-glucosidases, which cleave the glycosidic bond. frontiersin.org

This intricate regulation allows the plant to control the production and storage of thymol-β-D-glucopyranoside, likely as a defense mechanism against herbivores and pathogens.

Chemical and Enzymatic Synthesis of Thymol B D Glucopyranoside and Its Structural Analogues

Advanced Synthetic Methodologies for THYMOL-β-D-GLUCOPYRANOSIDE

The creation of the glycosidic bond between thymol (B1683141) and glucose to form thymol-β-D-glucopyranoside has been approached through several synthetic strategies. These methods have evolved to improve yield, efficiency, and stereoselectivity.

The Koenigs-Knorr reaction is a foundational method for glycosidic bond formation and has been historically employed for the synthesis of thymol-β-D-glucopyranoside. numberanalytics.comwikipedia.org This reaction typically involves the use of a glycosyl halide, such as acetobromoglucose, which reacts with an alcohol (in this case, thymol) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver(I) oxide. numberanalytics.comwikipedia.orgirb.hr The reaction proceeds via a nucleophilic substitution, where the hydroxyl group of thymol attacks the anomeric carbon of the glucose derivative. irb.hr

A key aspect of this synthesis is the subsequent deacetylation step, often accomplished using the Zemplén procedure, which involves treatment with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to remove the acetyl protecting groups from the sugar moiety, yielding the final thymol-β-D-glucopyranoside. irb.hrnih.govresearchgate.net The combined Koenigs-Knorr-Zemplén method has been successfully used to synthesize thymol-β-D-glucopyranoside with yields reported between 19.5% and 52.2%. arabjchem.orgirb.hrresearchgate.netresearchgate.net

Despite its utility, the classical Koenigs-Knorr reaction has limitations, including the need for stoichiometric amounts of often toxic and expensive heavy metal promoters. chinesechemsoc.orgresearchgate.net Modern adaptations have focused on developing catalytic versions to improve atom economy and reduce environmental impact. chinesechemsoc.org These newer protocols may use promoters like cadmium carbonate or less toxic salts such as lithium carbonate to facilitate the glycosylation. researchgate.netmdpi.com

| Component | Role | Example |

|---|---|---|

| Glycosyl Donor | Source of the glucose moiety | Acetobromoglucose |

| Glycosyl Acceptor | Molecule to be glycosylated | Thymol |

| Promoter | Activates the glycosyl donor | Silver carbonate, Cadmium carbonate |

| Deacetylation Reagent | Removes acetyl protecting groups | Sodium methoxide (Zemplén conditions) |

To overcome the drawbacks of classical methods, phase transfer catalysis (PTC) has emerged as a more efficient approach for the synthesis of thymol-β-D-glucopyranoside. researchgate.netresearchgate.netbenthamdirect.comingentaconnect.com PTC facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase) by using a phase transfer catalyst that can transport one reactant across the phase boundary to react with the other. mdpi.com

In the context of thymol-β-D-glucopyranoside synthesis, PTC offers an alternative to the expensive and low-yielding Koenigs-Knorr reactions. researchgate.netresearchgate.netbenthamdirect.comingentaconnect.com This methodology has been reported to provide an improved synthesis for both thymol-β-D-glucopyranoside and its isomer, carvacrol-β-D-glucopyranoside. researchgate.netbenthamdirect.com The use of PTC can lead to higher yields and simpler reaction conditions, making the synthesis more scalable and cost-effective. researchgate.netbenthamdirect.com

Controlling the stereochemistry at the anomeric center is a critical challenge in glycosylation. nih.gov For thymol-β-D-glucopyranoside, the formation of the β-anomer is desired. The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, and the reaction conditions. numberanalytics.comnih.gov

In the Koenigs-Knorr reaction, the use of a participating protecting group, such as an acetyl group at the C-2 position of the glucose donor, is crucial for achieving high β-selectivity. wikipedia.org This group provides anchimeric assistance, where it forms a cyclic intermediate that blocks the α-face of the oxocarbenium ion intermediate. wikipedia.org Consequently, the nucleophile (thymol) can only attack from the β-face, leading to the formation of the 1,2-trans-glycoside, which in the case of glucose is the β-anomer. wikipedia.orgirb.hr This SN2-type inversion of configuration at the anomeric carbon is a key feature of this stereoselective approach. irb.hr

Modern methods continue to focus on achieving high stereoselectivity. For instance, the use of specific catalysts and directing groups can further enhance the formation of the desired β-glycosidic linkage. nih.govchemrxiv.org The ability to selectively synthesize the β-anomer is important as different anomers can exhibit different biological properties. numberanalytics.com

Phase Transfer Catalysis Glycosylation for Improved Synthesis Efficiency

Synthesis of THYMOL-β-D-GLUCOPYRANOSIDE Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of thymol-β-D-glucopyranoside allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

During the chemical synthesis of thymol-β-D-glucopyranoside, a common intermediate is its acylated form, typically tetraacetyl-thymol-β-D-glucoside. irb.hrresearchgate.net This compound is formed during the Koenigs-Knorr reaction when using acetobromoglucose as the glycosyl donor. irb.hr The acetyl groups serve as protecting groups for the hydroxyl functions of the glucose moiety, preventing unwanted side reactions.

These tetraacetylated derivatives are valuable intermediates that can be isolated and purified before the final deacetylation step. irb.hrresearchgate.net The synthesis of various N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) compounds has also been explored, showcasing the versatility of using per-O-acetylated glucopyranosyl donors in synthesizing glycoside derivatives. nih.govasianpubs.org The synthesis of such protected forms is a standard strategy in carbohydrate chemistry to control reactivity and improve yields. researchgate.net

| Derivative Name | Synthetic Method | Key Feature |

|---|---|---|

| Tetraacetyl-thymol-β-D-glucoside | Koenigs-Knorr reaction | Intermediate in thymol-β-D-glucopyranoside synthesis |

| N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas | Microwave-assisted coupling | Thiourea linkage to the sugar |

| 2-Tetra-O-acetyl-β-D-glucopyranosylimino-5-(arylidinehydrazino)-1,3,4-thiadiazolidines | Condensation reaction | Thiadiazolidine ring system |

To understand the influence of the anomeric linkage on the properties and biological activity of thymol glucosides, the synthesis of the α-anomer, thymol α-D-glucopyranoside, is also of interest. acs.orgresearchgate.net Comparative studies between the α- and β-anomers can provide valuable insights into their behavior, for example, in biological systems. acs.orgresearchgate.net

The synthesis of the α-anomer often requires different strategies than those used for the β-anomer. For instance, the absence of a participating group at the C-2 position of the glycosyl donor can lead to a mixture of α and β anomers, or conditions can be tailored to favor the formation of the α-glycosidic bond. numberanalytics.com In one study, both thymol α-D-glucopyranoside and thymol β-D-glucopyranoside were compared to free thymol to assess their potential for delivering thymol to the distal small intestine of piglets. acs.orgresearchgate.net Such comparative studies underscore the importance of being able to selectively synthesize both anomeric isomers.

Derivatization Strategies for Modifying Hydrophilicity and Biological Interaction

Glycosylation, the attachment of a sugar moiety to a compound, is a key derivatization strategy to increase the hydrophilicity of hydrophobic molecules like thymol. torvergata.itnih.gov This modification can expand their pharmacological applications. torvergata.itnih.gov The synthesis of thymol derivatives, such as acetic acid thymol ester and thymol β-D-glucoside, has been explored to improve their water solubility, which is a limiting factor for the broader use of thymol despite its known therapeutic properties. mnba-journal.comnih.gov

The conjugation of thymol to glucose to form thymol-β-D-glucopyranoside is a strategy aimed at decreasing its rapid absorption in the gastrointestinal tract. researchgate.netfrontiersin.org This is based on the premise that the β-glycosidic bond is resistant to hydrolysis by host enzymes, potentially allowing the compound to reach the lower gut. frontiersin.org The larger size and increased stability of the glucoside are thought to contribute to this resistance. nih.gov

Several thymol glucoside derivatives have been synthesized and evaluated for their biological activities. torvergata.itnih.gov For instance, the in vitro antifungal activity of 2-isopropyl-5-methylphenyl-4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside has been noted. torvergata.it The improved hydrophilicity and biological activity of these derivatives suggest their potential as antifungal agents in food systems. torvergata.it

| Compound Name | Modification | Purpose |

| Acetic acid thymol ester | Esterification | Increase hydrophilicity |

| Thymol β-D-glucoside | Glycosylation | Increase hydrophilicity, modify biological interaction |

| 2-isopropyl-5-methylphenyl-4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | Acetylation and glycosylation | Enhance antifungal activity |

Biotransformation and Enzymatic Synthesis Approaches for THYMOL-B-D-GLUCOPYRANOSIDE

Enzymatic methods offer a sustainable and specific alternative to chemical synthesis for producing glycosides. These biocatalytic approaches often exhibit high regioselectivity and efficiency under mild reaction conditions.

Microbial enzymes, particularly glycosyltransferases (GTs), are instrumental in the formation of glycosidic bonds. mdpi.comacs.org These enzymes catalyze the transfer of a sugar residue from an activated donor molecule to an acceptor, such as thymol. mdpi.com Recombinant E. coli expressing specific glycosyltransferases have been successfully used for the biotransformation of monoterpenes like thymol. acs.org For example, the glycosyltransferase YjiC from Bacillus licheniformis DSM13, when expressed in E. coli, can utilize endogenous UDP-glucose to glucosylate exogenously supplied monoterpene alcohols, including thymol. acs.org

Filamentous fungi, such as Beauveria bassiana, Absidia coerulea, and Absidia glauca, have also been shown to regioselectively catalyze the O-glycosylation of flavonoids, a class of phenolic compounds structurally related to thymol. mdpi.com This demonstrates the potential of whole-cell biotransformation systems for producing glycosides. mdpi.com While a study using a purified phenolic UDP glycosyltransferase from Bacillus subtilis (Bs-PUGT) showed high activity towards various phenolic substrates, its activity with thymol was an exception. mdpi.com

| Microbial Source | Enzyme/System | Substrate(s) | Product(s) |

| Bacillus licheniformis DSM13 (expressed in E. coli) | Glycosyltransferase (YjiC) | Thymol, UDP-Glucose | Thymol-β-D-glucoside |

| Beauveria bassiana | Whole-cell biotransformation | Isoflavones | 4″-O-methyl-7-O-glucosyl derivatives |

| Absidia coerulea, Absidia glauca | Whole-cell biotransformation | Isoflavones | Glycosylated derivatives |

Enzymatic transglycosylation is a powerful method for synthesizing glycosides, including thymol-β-D-glucopyranoside. nih.gov This process involves the transfer of a glycosyl group from a donor substrate to an acceptor molecule, catalyzed by glycosidases or glycosynthases. mdpi.comnih.gov Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse under specific conditions to form these bonds. mdpi.com

Glycosynthases, which are engineered glycosidases, are particularly effective for synthesizing oligosaccharides and glycoconjugates. mdpi.comnih.gov They are designed to catalyze the formation of a glycosidic bond but are incapable of hydrolyzing the product, leading to high yields. mdpi.com

The transglycosylation activity of enzymes like β-glucosidases and amylosucrase has been harnessed for the synthesis of various glycosides. nih.gov For instance, a β-glucosidase from Sulfolobus shibatae catalyzed the transglycosylation reaction between cellobiose (B7769950) (donor) and glycerol (B35011) (acceptor) to produce β-glucosylglycerol. nih.gov Similarly, cyclodextrin (B1172386) glycosyltransferase from Thermoanaerobacter sp. has been used for the transglycosylation of other phenolic compounds. mdpi.com These examples highlight the potential of transglycosylation reactions for the synthesis of thymol-β-D-glucopyranoside, where thymol would act as the acceptor molecule.

Advances in this field have also led to the development of new glycosynthases from various sources, and directed evolution techniques are being used to improve their catalytic activity and substrate specificity. nih.gov This ongoing research expands the toolkit available for the efficient and specific synthesis of complex glycoconjugates like thymol-β-D-glucopyranoside. nih.gov

Advanced Analytical Characterization and Quantification of Thymol B D Glucopyranoside

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are fundamental in determining the precise molecular structure and three-dimensional shape of thymol-β-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D: 1H, 13C; 2D: COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of thymol-β-D-glucopyranoside. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of individual protons and carbon atoms within the molecule. researchgate.net Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. researchgate.netmdpi.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the thymol (B1683141) and glucopyranoside moieties. HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H connections. mcdb.ca The HMBC technique is particularly crucial as it shows long-range correlations between protons and carbons separated by two or three bonds, which helps in piecing together the entire molecular skeleton and confirming the linkage between the thymol and glucose units. researchgate.netmdpi.com These combined NMR methods allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity and structure of thymol-β-D-glucopyranoside. researchgate.netacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Thymol Moiety Data derived from publicly available spectral databases for thymol.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 152.6 |

| C2 | - | 121.8 |

| C3 | 7.13 (d) | 136.7 |

| C4 | 6.78 (d) | 116.2 |

| C5 | 6.61 (s) | 126.4 |

| C6 | - | 131.5 |

| C7 (CH₃) | 2.31 (s) | 20.99 |

| C8 (CH) | 3.21 (hep) | 26.84 |

| C9/C10 (CH₃) | 1.29 (d) | 22.81 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'hep' a heptet. rsc.orghmdb.ca

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of thymol-β-D-glucopyranoside and for gaining structural insights through its fragmentation patterns. researchgate.net Electron Ionization (EI) is a common technique, though it can sometimes cause extensive fragmentation leading to the absence of a clear molecular ion peak. uni-saarland.de Softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) are often preferred as they are less energetic and typically produce an intact molecular ion or a protonated molecule, which directly confirms the molecular weight. uni-saarland.de

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The cleavage of the glycosidic bond is a characteristic fragmentation, resulting in ions corresponding to the thymol aglycone and the glucose moiety. libretexts.org Analysis of these fragment ions helps to confirm the identities of the constituent parts of the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments, further solidifying the structural identification. spectroscopyonline.com

Chromatographic Separation and Analysis of THYMOL-B-D-GLUCOPYRANOSIDE

Chromatographic methods are essential for separating thymol-β-D-glucopyranoside from other components in complex samples before its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized and Hydrolyzed Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. umw.edu.pl However, thymol-β-D-glucopyranoside itself is not sufficiently volatile for direct GC analysis. Therefore, it typically requires either hydrolysis to release the more volatile thymol aglycone or derivatization. researchgate.net

Hydrolysis, often achieved enzymatically or with acid, breaks the glycosidic bond, and the resulting thymol can be readily analyzed by GC-MS. researchgate.net Another approach is derivatization, where the polar hydroxyl groups of the glucose unit are converted into less polar, more volatile groups, such as trimethylsilyl (B98337) (TMS) ethers. researchgate.netsemanticscholar.org This allows the intact glycoside to be analyzed by GC-MS, providing information about the complete molecule. The mass spectrometer detector then provides mass spectra of the separated components, allowing for their definitive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like thymol-β-D-glucopyranoside in complex mixtures such as plant extracts or biological fluids. researchgate.netpan.olsztyn.pl Reversed-phase HPLC, often using a C18 column, is commonly employed for separation. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like acetic or formic acid to improve peak shape. nih.gov Detection can be achieved using a Diode-Array Detector (DAD), which provides UV spectra of the eluting peaks. pan.olsztyn.pl

Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical system. chromatographyonline.com ESI is a common ionization source for LC-MS analysis of glycosides. chromatographyonline.com LC-MS allows for the detection and quantification of thymol-β-D-glucopyranoside even at low concentrations in intricate matrices. spectroscopyonline.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte, which is particularly useful for quantitative studies in complex biological samples. ajol.info

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | DAD (at ~280 nm) or Mass Spectrometry (ESI) |

Note: These are representative parameters and may be optimized for specific applications. mdpi.com

Method Development and Validation for Quantification in Diverse Biological Matrices

Developing and validating analytical methods is a critical step to ensure the accurate and reliable quantification of thymol-β-D-glucopyranoside in various biological matrices, such as animal tissues, plasma, and feed. researchgate.netacs.org Validation is performed according to international guidelines and typically assesses parameters like linearity, accuracy, precision, recovery, selectivity, and the limits of detection (LOD) and quantification (LOQ). omicsonline.org

For instance, an analytical method was developed and validated for the simultaneous quantification of thymol and its glucosides in different pig matrices, including stomach contents and feed. acs.org In this study, accuracy was reported to be between 84.7% and 108.2%, with recoveries ranging from 95% to 122%. acs.org The sensitivity of such methods must be sufficient to quantify the expected concentrations in the samples. acs.org For example, in a study involving piglets, the LOQ was determined to be below the expected concentrations in stomach and small intestine contents, demonstrating the method's suitability. acs.org The use of an internal standard, such as 2-isopropylphenol (B134262) or p-nitrophenyl α-D-glucopyranoside, is common in quantitative methods to correct for variations during sample preparation and analysis. mdpi.com These validated methods are crucial for pharmacokinetic studies and for evaluating the fate of thymol-β-D-glucopyranoside in biological systems. researchgate.netacs.org

Optimized Extraction Protocols from Biological Tissues, Fermentation Broths, and Environmental Samples

The effective isolation of thymol-β-D-glucopyranoside from various complex sample types is a critical first step for accurate analysis. Protocols have been optimized to ensure high recovery and sample purity, tailored to the specific challenges presented by each matrix.

Biological Tissues: Extraction from biological tissues, such as gastrointestinal contents, requires robust methods to separate the analyte from a complex mixture of fats, proteins, and other endogenous materials. A validated method for extracting thymol and its glucosides from the stomach and intestinal contents of pigs involves the following key steps acs.orgresearchgate.net:

Homogenization: The tissue or digesta sample is first homogenized to ensure uniformity.

Solvent Extraction: An organic solvent, such as methanol, is added to the sample. google.com Methanol is effective in precipitating proteins and solubilizing both the glycoside and its less polar aglycone. mdpi.com

Ultrasonic Treatment: The mixture undergoes ultrasonic extraction for a period, typically around 30 minutes, to ensure the thorough transfer of the target compounds from the sample matrix into the solvent. google.com

Centrifugation and Filtration: After extraction, the sample is centrifuged to separate the solid debris from the liquid extract. The resulting supernatant is then filtered, commonly through a 0.45 µm filter, to remove any remaining particulate matter before analysis by high-performance liquid chromatography (HPLC). google.com

For some applications, particularly involving glucosinolates, initial deactivation of enzymes like myrosinase by boiling is performed to prevent analyte degradation during extraction. bohrium.com

Fermentation Broths: Extracting thymol-β-D-glucopyranoside from fermentation broths, which are aqueous environments containing microbial cells and various metabolic products, presents a different set of challenges. Liquid-liquid extraction (LLX) is a common technique employed. mdpi.com This involves using a water-immiscible organic solvent to selectively pull the compound of interest from the aqueous broth. The choice of solvent is critical for achieving high extraction efficiency. For related compounds like volatile fatty acids and other bio-based chemicals produced during fermentation, hydrophobic deep eutectic solvents (DESs) have been explored as green and effective extraction media. mdpi.com Enzyme-assisted extraction, using enzymes like cellulase (B1617823) or pectinase, can also improve the release of target compounds from biomass or complex media. nih.gov

Environmental Samples: The extraction from environmental samples, such as soil or water, would necessitate methods tailored to the sample type and the expected concentration of the analyte. For solid samples like soil, pressurized liquid extraction (PLE) or ultrasonic-assisted extraction with solvents like ethanol (B145695) or methanol could be employed. nih.gov For water samples, solid-phase extraction (SPE) would be a suitable technique, where the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. The selection of the adsorbent material is crucial for the selective capture of the glycoside.

Analytical Method Validation Parameters: Selectivity, Accuracy, Precision, and Sensitivity

A reliable analytical method is essential for the quantification of thymol-β-D-glucopyranoside. Validation ensures that the method is fit for its intended purpose. An analytical method using HPLC has been developed and validated for the simultaneous quantification of thymol and its glucoconjugates in matrices such as animal feed and gastrointestinal contents. acs.orgacs.org

Selectivity: Selectivity is the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. The method is considered selective if no interfering peaks from the sample matrix are observed at the retention times of the target analytes (thymol-β-D-glucopyranoside and thymol). acs.orgacs.org In a validated method, the retention times for thymol and its related compounds were distinct, confirming selectivity. acs.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking blank matrix samples with a known concentration of the analyte. The accuracy for quantifying thymol and its α-anomer, thymol-α-D-glucopyranoside, ranged from 84.7% to 108.2% across three different concentrations in four distinct matrices. acs.org Recoveries were generally high, in the range of 95% to 122%. acs.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). The method is considered precise when the RSD is within acceptable limits, often below 2.27% in validated assays for thymol. medcraveonline.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. acs.orgmedcraveonline.com These values are crucial, especially when analyzing samples where the compound may be present in trace amounts, such as in the distal gut following oral administration. acs.orgmdpi.com

The table below summarizes the validation parameters for a method developed to quantify thymol and its glucoside.

| Parameter | Matrix | Thymol | Thymol-α-D-glucopyranoside | Reference |

| Accuracy (%) | Feed, Digesta | 84.7 - 107.6 | 87.6 - 108.2 | acs.org |

| Recovery (%) | Feed, Digesta | 95 - 118 | 95 - 122 | acs.org |

| LOD (mg/kg) | Stomach Contents | 0.8 | 1.8 | acs.org |

| LOQ (mg/kg) | Stomach Contents | 2.5 | 5.9 | acs.org |

| LOD (mg/kg) | Small Intestine Contents | 0.4 | 1.1 | acs.org |

| LOQ (mg/kg) | Small Intestine Contents | 1.2 | 3.6 | acs.org |

Challenges and Innovations in Simultaneous Quantification of Glycoside and Aglycone

The simultaneous measurement of a glycoside like thymol-β-D-glucopyranoside and its aglycone (thymol) in a single analytical run presents unique challenges but offers significant advantages for pharmacokinetic and metabolic studies.

Challenges: A primary challenge has been the reliance on indirect quantification methods. Many older techniques involve a first step of enzymatic or chemical hydrolysis to convert the glycoside into its aglycone. acs.org The total amount of the glycoside is then calculated by subtracting the initial concentration of the free aglycone from the total aglycone concentration measured after hydrolysis. The accuracy of these indirect methods is highly dependent on the specificity and completeness of the hydrolysis reaction, which can be inconsistent and lead to erroneous results. acs.org

Another significant challenge is the difference in physicochemical properties between the water-soluble glycoside and the more lipophilic aglycone. This polarity difference can make it difficult to find a single chromatographic condition (mobile phase, column) that provides good separation and peak shape for both compounds simultaneously. mdpi.comresearchgate.net Furthermore, in biological systems, the concentration of the glycoside can be very low in certain tissues or at specific time points, demanding highly sensitive analytical methods to detect and quantify both forms accurately. acs.orgmdpi.com For instance, after oral administration in pigs, quantifiable levels of thymol-β-D-glucopyranoside were not found in the small intestine or cecum, highlighting the need for methods with very low detection limits. acs.orgacs.org

Innovations: A major innovation has been the development of analytical methods that avoid the need for a separate hydrolysis step. acs.org Modern chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), have revolutionized the simultaneous analysis of glycosides and aglycones. nih.govnih.gov

Key innovations include:

Advanced Chromatographic Columns: The use of specialized columns, such as those with biphenyl (B1667301) or C18 stationary phases, allows for better retention and separation of both hydrophilic glycosides and hydrophobic aglycones in a single chromatographic run. mdpi.comnih.govnih.gov

Mass Spectrometry Detection: Triple quadrupole mass spectrometers operating in multiple-reaction monitoring (MRM) mode offer exceptional selectivity and sensitivity. mdpi.comnih.gov This allows for the unambiguous identification and quantification of each compound, even at very low concentrations and in complex matrices, by monitoring specific precursor-to-product ion transitions.

Optimized Mobile Phases: The addition of modifiers like formic acid or the use of cyclodextrins in the mobile phase can improve peak shape and separation resolution for both compound types. researchgate.netnih.gov

These advanced methods provide a more accurate, reproducible, and direct way to quantify both the parent glycoside and its active aglycone, which is crucial for understanding the compound's absorption, distribution, metabolism, and excretion. mdpi.comnih.gov

Biochemical Transformations and Metabolic Fates of Thymol B D Glucopyranoside

Enzymatic Hydrolysis of the Glycosidic Bond by Biological Systems

The initial and rate-limiting step in the metabolism of thymol-β-D-glucopyranoside is the hydrolysis of its β-glycosidic bond. This reaction is catalyzed by a class of enzymes known as β-glycosidases, which are ubiquitous in nature. The cleavage of this bond releases the active aglycone, thymol (B1683141), and a glucose molecule. It is hypothesized that the β-glycosidic linkage makes thymol-β-D-glucopyranoside resistant to degradation and absorption in the upper gastrointestinal tract, unlike free thymol which is rapidly absorbed. usda.gov

Role of Gastrointestinal Microbiota in THYMOL-B-D-GLUCOPYRANOSIDE Degradation in In Vivo Models

In vivo studies, particularly in animal models like pigs and poultry, have been instrumental in elucidating the role of the gastrointestinal microbiota in the degradation of thymol-β-D-glucopyranoside. mdpi.comresearchgate.netnih.gov The prevailing hypothesis is that this glycoside acts as a pro-drug, delivering thymol to the lower gastrointestinal tract where microbial populations are most dense. frontiersin.orgmdpi.com

Upon oral administration, thymol-β-D-glucopyranoside is expected to bypass absorption in the stomach and proximal small intestine due to its resistance to host digestive enzymes. frontiersin.orgmdpi.com As it transits to the distal gut, it encounters a rich microbial community that expresses the necessary β-glycosidases to hydrolyze the glycosidic bond. frontiersin.org This targeted release of thymol in the lower gut is a key aspect of its proposed mechanism of action. frontiersin.orgmdpi.com

However, in vivo studies have yielded mixed results. Some research suggests that the hydrolysis and subsequent absorption of the liberated thymol may occur more rapidly and proximally than initially thought, potentially limiting the amount of active compound reaching the distal gut. mdpi.comresearchgate.netacs.org For instance, in piglets, it was observed that a significant portion of thymol-β-D-glucopyranoside was hydrolyzed in the stomach, and no quantifiable levels were detected in the small intestine or cecum. acs.orgacs.org This suggests that either gastric bacteria or enzymes in the oral cavity and stomach contribute to its early hydrolysis. acs.org In broiler chickens, oral administration of thymol-β-D-glucopyranoside led to a reduction in Campylobacter in the crop, indicating rapid hydrolysis by the crop microbiota. mdpi.comnih.gov

The table below presents findings from in vivo studies on the degradation of thymol-β-D-glucopyranoside.

| Animal Model | Key Findings | Reference |

| Pigs | Rapid hydrolysis of thymol-β-D-glucopyranoside observed in the stomach, with over 30% present as free thymol. No detectable levels in the small intestine or cecum. | acs.orgacs.org |

| Pigs | In vitro studies with porcine fecal cultures confirm hydrolysis by indigenous gut microbes. | frontiersin.org |

| Broiler Chickens | Oral administration reduced Campylobacter levels in the crop, suggesting rapid hydrolysis by crop microbiota. | mdpi.comnih.gov |

Kinetic Parameters and Factors Influencing Hydrolysis Efficiency (e.g., pH, Temperature, Enzyme Concentration)

The efficiency of the enzymatic hydrolysis of thymol-β-D-glucopyranoside is influenced by several factors, including pH, temperature, and enzyme concentration. mdpi.comresearchgate.net Understanding these parameters is crucial for predicting the site and rate of thymol release in the gastrointestinal tract.

pH: The pH of the surrounding environment significantly affects the activity of β-glycosidases. Most microbial β-glucosidases have an optimal pH range that is close to the conditions found in the distal gut. nih.gov However, the pH varies considerably along the gastrointestinal tract, from the highly acidic stomach to the more neutral environment of the intestines. While acid hydrolysis can occur at very low pH, the temperature requirements for significant non-enzymatic hydrolysis are much higher than physiological temperatures. researchgate.net The activity of microbial enzymes can also be pH-dependent; for example, differences in pH may influence the expression of hydrolyzing enzymes by different bacterial species. frontiersin.org

Temperature: Enzymatic reactions are temperature-dependent, with activity generally increasing with temperature up to an optimal point, beyond which the enzyme denatures. nih.govresearchgate.net The constant and relatively high temperature of the gastrointestinal tract (around 37-39°C in mammals) is generally favorable for the activity of microbial β-glycosidases. frontiersin.orgnih.gov

Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of the enzyme, assuming substrate is not limiting. mdpi.com The density and composition of the microbial population, and therefore the concentration of β-glycosidases, increase progressively from the stomach to the large intestine. This gradient of enzyme concentration is a key factor in the targeted release of thymol in the lower gut.

The following table summarizes the key factors influencing the hydrolysis of thymol-β-D-glucopyranoside.

| Factor | Influence on Hydrolysis | Optimal Conditions for Microbial β-Glycosidases |

| pH | Affects enzyme structure and activity. | Typically in the range of 4.5-7.5, aligning with the environment of the distal gut. nih.gov |

| Temperature | Increases reaction rate up to an optimum. | Physiological body temperatures (e.g., 37-39°C) are generally conducive to enzyme activity. frontiersin.orgnih.gov |

| Enzyme Concentration | Higher concentration leads to a faster rate of hydrolysis. | Highest in the distal gut due to high microbial density. frontiersin.orgmdpi.com |

Subsequent Biochemical Pathways and Fates of the Liberated Aglycone (Thymol)

Metabolic Conversion Pathways of Thymol (e.g., Glucuronidation, Sulfation, Hydroxylation)

Free thymol is rapidly absorbed from the gastrointestinal tract. nih.gov Following absorption, it undergoes extensive phase I and phase II metabolic reactions, primarily in the liver. nih.govresearchgate.netmdpi.com These biotransformation processes convert the lipophilic thymol into more water-soluble metabolites that can be readily excreted from the body.

Phase I Metabolism: The primary phase I reaction for thymol is hydroxylation. psu.edu This reaction introduces a hydroxyl group onto the thymol molecule, increasing its polarity.

Phase II Metabolism: The major metabolic pathways for thymol are phase II conjugation reactions, including glucuronidation and sulfation. nih.govresearchgate.netmdpi.comdergipark.org.tr

Glucuronidation: This involves the conjugation of thymol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Thymol glucuronide is a major metabolite found in urine. nih.govmdpi.com

Sulfation: Thymol can also be conjugated with a sulfate (B86663) group, a reaction mediated by sulfotransferases. nih.govresearchgate.net Thymol sulfate is another prominent metabolite detected in plasma and urine. mdpi.comresearchgate.net

In humans, after oral administration, thymol is found in plasma primarily as thymol sulfate, while both thymol sulfate and thymol glucuronide are excreted in the urine. mdpi.com The formation of glucuronide appears to be more significant at higher doses. nih.govmdpi.com

The table below outlines the main metabolic pathways of thymol.

| Metabolic Pathway | Description | Key Enzymes | Major Metabolites |

| Hydroxylation | Addition of a hydroxyl group to the thymol molecule. | Cytochrome P450 enzymes | Hydroxylated thymol derivatives |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Thymol glucuronide nih.govmdpi.com |

| Sulfation | Conjugation with a sulfate group. | Sulfotransferases | Thymol sulfate mdpi.comresearchgate.net |

Interplay between Glycoside Hydrolysis and Aglycone Metabolism in Biological Systems

The intended advantage of using thymol-β-D-glucopyranoside is to delay the release of thymol, thereby shifting its absorption from the upper to the lower gastrointestinal tract. frontiersin.orgmdpi.com If hydrolysis is slow and occurs predominantly in the distal gut, a higher concentration of free thymol may be available locally before it is absorbed and metabolized systemically.

However, as some studies suggest, if hydrolysis occurs more rapidly and proximally than anticipated, the liberated thymol will be quickly absorbed and undergo first-pass metabolism in the liver. mdpi.comresearchgate.netacs.org This would lead to a systemic circulation of thymol metabolites, such as thymol sulfate and thymol glucuronide, rather than high concentrations of free thymol in the distal gut. nih.govmdpi.com The rapid absorption and metabolism of thymol, once released, can therefore limit its localized effects in the lower intestine. researchgate.netnih.gov

The efficiency of delivering active thymol to the distal gut is thus a delicate balance. It depends on the resistance of the glycosidic bond to hydrolysis in the upper GI tract and the rate of hydrolysis by the microbiota in the lower GI tract relative to the rate of absorption of the released thymol.

Excretion and Elimination Pathways of this compound and its Metabolites

The systemic excretion and elimination of thymol-β-D-glucopyranoside are intrinsically linked to its metabolic fate, which primarily involves its hydrolysis into free thymol. Thymol-β-D-glucopyranoside is a conjugated form of thymol, investigated as a potential delivery system to transport thymol to the lower gastrointestinal tract. mdpi.comfrontiersin.org Its design intends to resist absorption and degradation in the upper gut, allowing for hydrolysis by microbial enzymes in the distal gut. frontiersin.org

However, in vivo studies in animal models have shown that thymol-β-D-glucopyranoside can be partially hydrolyzed to free thymol in the stomach. capes.gov.br This premature hydrolysis leads to the rapid absorption of the released thymol from the upper gastrointestinal tract, which consequently limits the amount of intact thymol-β-D-glucopyranoside that reaches the more distal parts of the intestine. mdpi.comcapes.gov.br Once free thymol is absorbed and enters systemic circulation, it undergoes extensive phase II metabolism, where it is converted into more water-soluble conjugates that can be efficiently eliminated from the body. ntu.edu.sg

The primary route for the elimination of thymol and its metabolites is renal excretion, with the compounds being expelled from the body in urine. nih.govbgrci.deuaeh.edu.mx Following the administration of thymol, its metabolites are detectable in urine for up to 24 hours, although the majority are eliminated within the first 6 hours. nih.gov The main metabolites identified in human urine are thymol sulfate and thymol glucuronide. nih.govresearchgate.netmdpi.com Research has quantified the combined urinary excretion of these two conjugates to be approximately 16.2% of the initial thymol dose over a 24-hour period. nih.govresearchgate.net While both conjugates are present in urine, thymol sulfate is the predominant metabolite found circulating in the blood plasma. nih.govresearchgate.net Thymol glucuronide is often not detected in plasma and typically appears in urine only after higher levels of thymol exposure. nih.govuaeh.edu.mx In addition to these primary metabolites, trace amounts of other compounds, such as thymohydroquinone (B1683140) sulfate, have also been identified in human urine. bgrci.de

A secondary elimination route for thymol metabolites is biliary excretion. msdmanuals.com Studies conducted in piglets have shown that enterohepatic recycling may play a role in thymol's metabolic pathway, with about 4.1% of the ingested dose being recovered in the bile. mdpi.com The process of conjugation, particularly with glucuronic acid, is known to facilitate the active transport of substances into bile for elimination. msdmanuals.com

Data Table: Systemic Excretion and Elimination of Thymol Metabolites

| Metabolite | Biological Matrix | Species Studied | Key Research Finding | Source |

| Thymol sulfate | Plasma | Humans | The main circulating metabolite detected in plasma. | nih.govuaeh.edu.mxresearchgate.net |

| Thymol sulfate | Urine | Humans, Rabbits, Dogs, Rats | A primary metabolite excreted via the kidneys. | nih.govbgrci.de |

| Thymol glucuronide | Urine | Humans, Rabbits | A primary metabolite excreted via the kidneys; formation may increase with higher doses. | nih.govbgrci.deresearchgate.net |

| Thymol glucuronide | Plasma | Humans | Generally not detectable in plasma. | nih.govresearchgate.net |

| Thymohydroquinone sulfate | Urine | Humans | Identified as a minor urinary metabolite. | bgrci.de |

| Conjugated Thymol | Bile | Piglets | Approximately 4.1% of intake was recovered in bile, suggesting a role for biliary excretion. | mdpi.com |

Mechanistic Investigations of Biological Activities of Thymol B D Glucopyranoside

Influence of Glycosylation on Molecular Stability and Intestinal Passage

Comparative Studies on the Absorption and Distribution of THYMOL-B-D-GLUCOPYRANOSIDE Versus Free Thymol (B1683141) in Ex Vivo Models

The conjugation of thymol to a glucose molecule, forming thymol-β-D-glucopyranoside, has been investigated as a strategy to delay its rapid absorption in the upper gastrointestinal tract. nih.govresearchgate.netnih.govfrontiersin.org Free thymol is quickly absorbed, which can limit its effectiveness in the lower gut where pathogenic bacteria often colonize. nih.govresearchgate.netnih.govfrontiersin.org

Ex vivo studies using everted porcine jejunal segments have provided evidence that thymol-β-D-glucopyranoside is absorbed less efficiently than its aglycone, free thymol. nih.govnih.gov In one such study, it was found that thymol-β-D-glucopyranoside was absorbed 2.3 to 2.8 times less effectively than thymol from 1 and 3 mM solutions, respectively. nih.gov This suggests that the glycoside form is more resistant to intestinal absorption. nih.govmdpi.com

The rationale behind this reduced absorption is the hypothesis that the β-glycosidic bond in thymol-β-D-glucopyranoside is resistant to hydrolysis by host enzymes in the proximal gut. frontiersin.orgnih.gov This resistance, coupled with the larger size and increased hydrophilicity of the glycoside, is thought to hinder its passage across the intestinal epithelium. torvergata.itneuroquantology.com

However, the findings from ex vivo models have not been consistently replicated in in vivo studies. Some research indicates that both thymol-β-D-glucopyranoside and its alpha anomer can be rapidly hydrolyzed and absorbed in the proximal gut, with little of the intact glycoside reaching the large intestine. frontiersin.orgnih.gov This suggests that while the glycoside may be more resistant to absorption than free thymol, other factors in the complex environment of the live gut, such as microbial β-glycosidase activity, may lead to its premature hydrolysis. researchgate.netnih.govfrontiersin.orgnih.gov

Interactive Data Table: Comparative Absorption of Thymol and Thymol-β-D-glucopyranoside in Everted Porcine Jejunal Segments. nih.gov

| Compound | Initial Concentration (mM) | Absorbed Concentration (mM) |

| Thymol | 1 | 0.293 ± 0.04 |

| Thymol | 3 | 0.898 ± 0.212 |

| Thymol-β-D-glucopyranoside | 1 | 0.125 ± 0.041 |

| Thymol-β-D-glucopyranoside | 3 | 0.317 ± 0.143 |

Physicochemical Factors Governing Glycoside Transport Across Biological Membranes

The transport of thymol-β-D-glucopyranoside across biological membranes is governed by a combination of its physicochemical properties and the nature of the membrane itself. neuroquantology.comnih.gov Glycosylation significantly alters the properties of the parent molecule, thymol, influencing its stability, solubility, and interaction with transport mechanisms. torvergata.itneuroquantology.commdpi.compreprints.org

Hydrophilicity and Size: The addition of a glucose moiety to thymol increases its hydrophilicity (water solubility) and molecular size. torvergata.itneuroquantology.com While increased water solubility can be advantageous for formulation, it generally hinders passive diffusion across the lipid bilayer of cell membranes, which favors smaller, more hydrophobic molecules. nih.gov

Transport Mechanisms: Due to their hydrophilic nature, monosaccharides and their glycosides cannot easily permeate cell membranes and require transport proteins. nih.gov Several mechanisms are involved in the transport of glycosides across the intestinal epithelium:

Passive Diffusion: This process involves the movement of molecules across the membrane without the help of transport proteins, driven by a concentration gradient. nih.govpressbooks.pub It is generally not a significant route for hydrophilic molecules like thymol-β-D-glucopyranoside. nih.gov

Facilitated Diffusion: This type of passive transport utilizes membrane proteins, such as channel and carrier proteins, to move substances across the membrane down their concentration gradient. nih.govpressbooks.publibretexts.org Glucose transporters (GLUTs) are carrier proteins that facilitate the diffusion of glucose and other sugars. libretexts.org

Active Transport: This mechanism moves molecules against their concentration gradient and requires energy. The sodium-dependent glucose cotransporter 1 (SGLT1) is a key active transporter for glucose and galactose in the small intestine, coupling their uptake to the transport of sodium ions. nih.govfrontiersin.orgnih.govsavemyexams.com It has been suggested that SGLT1 may be involved in the carrier-mediated uptake of some monoglucosides. acs.org

Paracellular Transport: At high concentrations, some glucose transport may occur through the tight junctions between intestinal epithelial cells, a process influenced by water flow. nih.gov

For thymol-β-D-glucopyranoside, it is hypothesized that it could be a substrate for SGLT1, allowing for its transport into intestinal cells. acs.orgresearchgate.net However, electrophysiological measurements in Ussing chambers did not show evidence of active transport for thymol glucosides. nih.gov

Strategies for Modulating Intestinal Delivery and Targeted Release of the Aglycone

The primary goal of administering thymol as its β-D-glucopyranoside is to achieve targeted release of the active aglycone, thymol, in the lower gastrointestinal tract. researchgate.netnih.govfrontiersin.org This requires the glycoside to remain stable during its transit through the stomach and small intestine and then be hydrolyzed by microbial enzymes in the colon. frontiersin.orgnih.gov

Several strategies can be employed to modulate the intestinal delivery and release of thymol from its glycoside form:

Enzymatic Hydrolysis: The β-glycosidic bond of thymol-β-D-glucopyranoside is theoretically resistant to hydrolysis by mammalian digestive enzymes but susceptible to cleavage by bacterial β-glucosidases, which are abundant in the colon. frontiersin.orgnih.gov This forms the basis for colon-specific drug delivery. In vitro studies have shown that microbial β-glycosidase activity from gut bacteria can hydrolyze thymol-β-D-glucopyranoside to release free thymol. nih.gov

Modifying the Glycosidic Moiety: The type of sugar conjugated to thymol can influence its stability and hydrolysis rate. For instance, glucose conjugates have been found to be rapidly absorbed, while glycosides with other sugars like galactose or rhamnose have shown greater resistance to intestinal hydrolysis and absorption. acs.org

Encapsulation: Encapsulating thymol or its glycoside in protective carriers, such as microparticles, can help shield the compound from the harsh environment of the upper GI tract and control its release. probiotic-conference.net

Despite the theoretical advantages, in vivo studies have indicated that a significant portion of orally administered thymol-β-D-glucopyranoside can be hydrolyzed and absorbed in the upper GI tract, limiting its delivery to the lower gut. frontiersin.orgnih.govmdpi.com This suggests that the rate of hydrolysis and absorption in the proximal gut may be faster than anticipated, and further research is needed to optimize delivery strategies. researchgate.netnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Elucidating the Role of the Glycosidic Moiety in Modulating Aglycone Bioactivity

The addition of a glycosidic moiety to thymol significantly alters its physicochemical and biological properties. torvergata.itneuroquantology.compreprints.org Glycosylation is a common strategy in nature and synthetic chemistry to enhance water solubility, stability, and bioavailability of various compounds. neuroquantology.commdpi.compreprints.orgresearchgate.net

The primary role of the glucose moiety in thymol-β-D-glucopyranoside, in the context of its biological activity, is to act as a pro-drug delivery system. mdpi.com The intact glycoside is generally considered to have no or very low antimicrobial activity. acs.orgresearchgate.net The biological effect, such as antibacterial action, is exerted by the free thymol (the aglycone) after the glycosidic bond is cleaved. researchgate.netnih.gov

In vitro studies have demonstrated that thymol-β-D-glucopyranoside only exhibits bactericidal effects against pathogens like Campylobacter, Escherichia coli, and Salmonella in the presence of intestinal microbes that possess β-glycosidase activity, confirming that hydrolysis is a prerequisite for its antimicrobial action. researchgate.netnih.gov

Furthermore, glycosylation can influence the interaction of the molecule with biological systems. The sugar moiety can affect how the compound is transported across cell membranes and its distribution within the body. neuroquantology.com While the intention is for the glycoside to be a stable, inactive carrier, the process of hydrolysis and the subsequent release of the aglycone are critical for its intended biological function. researchgate.net

Impact of Anomeric Configuration (Alpha vs. Beta) on Biological Interactions and Hydrolysis

The anomeric configuration, referring to the stereochemistry at the anomeric carbon (the carbon involved in the glycosidic bond), has a profound impact on the properties and biological fate of glycosides. numberanalytics.comstudysmarter.co.uk In thymol-β-D-glucopyranoside, the glucose is attached via a β-linkage. The alternative would be an α-linkage, forming thymol-α-D-glucopyranoside.

Enzymatic Hydrolysis: The anomeric configuration is a key determinant of enzyme specificity. numberanalytics.comcambridge.org Glycoside hydrolases, the enzymes that break down glycosidic bonds, are often highly specific for either α- or β-anomers. portlandpress.com For example, β-glucosidases specifically cleave β-glycosidic bonds, while α-glucosidases act on α-linkages. This specificity is crucial for the targeted release of the aglycone. The β-configuration of thymol-β-D-glucopyranoside is intended to make it a substrate for microbial β-glucosidases in the lower gut. frontiersin.orgnih.gov

In vitro and ex vivo studies have shown differences in the stability and hydrolysis of thymol's α- and β-glucosides. nih.gov One study found that thymol-α-D-glucopyranoside was more resistant to hydrolysis by porcine gastrointestinal bacterial glucosidases compared to thymol-β-D-glucopyranoside, which was quickly hydrolyzed. nih.gov However, another study observed that both anomers were partially hydrolyzed in the stomach of piglets. acs.org

Interactive Data Table: In Vitro Hydrolysis of Thymol Glucosides by Small Intestinal Bacterial Inoculum. nih.gov

| Compound | Hydrolysis | Free Thymol Detected |

| Thymol-α-D-glucopyranoside | More resistant | Trace amounts (<1%) |

| Thymol-β-D-glucopyranoside | Rapidly hydrolyzed | Up to 44% |

Influence of Substituent Modifications on Molecular Targets and Pathways

The biological activity of thymol can be significantly altered by chemical modifications, such as the addition of a glucose moiety to form thymol-β-D-glucopyranoside. This glycosylation is a key strategy to change the molecule's properties. For instance, the hydrophilic glucose attachment in thymol-β-D-glucopyranoside is intended to increase water solubility and stability compared to the more hydrophobic parent compound, thymol. researchgate.net This modification is crucial for its potential application as a targeted antimicrobial, as it is designed to resist absorption in the upper gastrointestinal tract and be activated by microbial enzymes in the lower gut. researchgate.netnih.gov

Modifications are not limited to glycosylation. The creation of thymol derivatives, such as thymol esters, has been shown to enhance activity against various bacterial and fungal strains. mdpi.comnih.gov For example, thymol acetate (B1210297) and 2-isopropyl-5-methylphenyl isobutyrate have demonstrated greater effectiveness than thymol itself against several Gram-positive bacteria, including Streptococcus mutans and Bacillus subtilis. mdpi.com Similarly, chlorination of thymol can result in a compound, 4-chlorothymol, with up to six times more activity against Staphylococcus aureus and Candida albicans strains. nih.gov

These substitutions influence how the molecule interacts with its biological targets. While thymol primarily targets the bacterial cell membrane, its derivatives may have altered or enhanced mechanisms. nih.govresearchgate.net For example, the synthesis of thymol derivatives with hydrophilic properties was explored to improve their effects on colorectal cancer cells. nih.govgrafiati.com One such derivative, acetic acid thymol ester, showed a potent cyto/genotoxic effect at much lower concentrations than standard thymol, while the genotoxic effect of thymol β-D-glucoside was observed at significantly higher concentrations. nih.govgrafiati.com This suggests that different substituent groups can drastically change the compound's effective concentration and specific molecular pathways, such as those leading to cytotoxicity or genotoxicity. nih.gov

Cellular and Molecular Mechanistic Insights into Observed Biological Phenomena

Modulation of Microbial Enzyme Activity and Population Dynamics by this compound and its Metabolites

Thymol-β-D-glucopyranoside itself exhibits little to no direct antimicrobial activity. mdpi.com Its efficacy is dependent on its hydrolysis into the active aglycone, thymol, a process mediated by β-glycosidase enzymes that are abundantly expressed by gut bacteria. researchgate.netnih.govresearchgate.net This targeted activation mechanism is central to its design as a prebiotic compound aimed at delivering active thymol to the lower gastrointestinal tract where pathogens like Campylobacter, Escherichia coli, and Salmonella enterica serovar Typhimurium colonize. researchgate.netmdpi.comnih.govbg.ac.rs

In vitro studies have consistently demonstrated that the bactericidal effects of thymol-β-D-glucopyranoside against these pathogens are observed only in the presence of intestinal microbes capable of expressing β-glycosidase activity. nih.govresearchgate.netmdpi.com For example, the bacterium Parabacteroides distasonis can rapidly hydrolyze the compound, releasing free thymol which then exerts potent anti-Campylobacter activity. nih.gov However, the effectiveness can be dose-dependent and pathogen-specific; in vitro research showed that a 1 mM concentration of thymol-β-D-glucopyranoside was effective against Campylobacter, whereas concentrations of 3 mM and 6 mM were required for similar activity against Salmonella Typhimurium and E. coli, respectively. mdpi.com